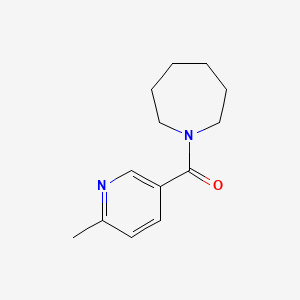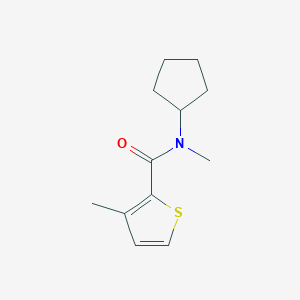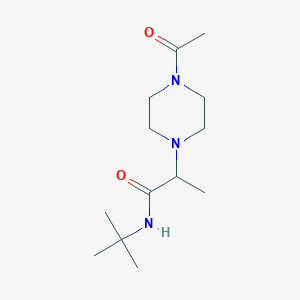![molecular formula C15H22N2O3 B7508399 3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MBP or 4'-Methyl-α-pyrrolidinobutiophenone. It is a designer drug that belongs to the cathinone family and is structurally similar to amphetamines.
Wirkmechanismus
The exact mechanism of action of 3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. These neurotransmitters are responsible for regulating mood, behavior, and emotions.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, which can help improve mood and reduce anxiety. It has also been found to increase heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one in lab experiments include its potential therapeutic applications and its ability to increase the levels of certain neurotransmitters in the brain. However, its limitations include its potential for abuse and the lack of understanding of its exact mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one. These include further studies on its potential therapeutic applications, its mechanism of action, and its potential for abuse. Additionally, research could be conducted on the development of new compounds that are structurally similar to this compound and their potential therapeutic applications.
Synthesemethoden
The synthesis of 3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one involves the reaction of 4-methylpropiophenone with hydroxylamine to form the oxime. The oxime is then reduced to the amine using sodium borohydride. The amine is then reacted with 2-methylfuran-3-carboxylic acid chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one has been extensively studied for its potential therapeutic applications. It has been found to possess significant anti-depressant and anti-anxiety properties. It has also been found to be effective in treating substance abuse disorders.
Eigenschaften
IUPAC Name |
3-methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)10-14(18)16-5-7-17(8-6-16)15(19)13-4-9-20-12(13)3/h4,9,11H,5-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZBMPKQFNCTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)


![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)



![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)



![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)

